2-Bromo-5-ethoxy-1,3-dimethylbenzene
Overview
Description
2-Bromo-5-ethoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, characterized by the presence of a bromine atom, an ethoxy group, and two methyl groups attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene typically involves the bromination of 5-ethoxy-1,3-dimethylbenzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-ethoxy-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of catalysts such as iron or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar solvents.
Major Products:
Electrophilic Aromatic Substitution: Products include substituted benzene derivatives with various functional groups.
Nucleophilic Substitution: Products include benzene derivatives with nucleophilic groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-5-ethoxy-1,3-dimethylbenzene is used in scientific research for:
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for reactions involving 2-Bromo-5-ethoxy-1,3-dimethylbenzene typically involves electrophilic aromatic substitutionThe reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
- 2-Bromo-5-methoxy-1,3-dimethylbenzene
- 2-Bromo-1,3-dimethylbenzene
- 4-Bromo-3,5-dimethylanisole
Uniqueness: 2-Bromo-5-ethoxy-1,3-dimethylbenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it distinct from other similar compounds that may have different substituents, such as methoxy or methyl groups .
Properties
IUPAC Name |
2-bromo-5-ethoxy-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDALSNCSJFQZHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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